Pyrazolo[1,5-A]pyridin-7-ylmethanamine
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNGBAGZEYIERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679999 | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-16-4 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Pyrazolo[1,5-A]pyridin-7-ylmethanamine derivatives have shown promising anticancer properties. Research indicates that compounds derived from this structure can inhibit the growth of various cancer cell lines. For example, studies involving triazole-linked this compound derivatives demonstrated significant growth inhibition in MDA-MB-231 (human breast cancer) cells when evaluated using the MTT assay .
| Compound | Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | 45% |
| Compound B | MDA-MB-231 | 25 | 70% |
| Compound C | MDA-MB-231 | 50 | 85% |
Neurological Disorders
This compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its derivatives are being explored for their potential to enhance drug efficacy and target specific neurological pathways .
Material Science
Development of Novel Materials
this compound has applications in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to the stability and performance of these materials. Recent studies have focused on utilizing its photophysical properties to develop new fluorophores for optoelectronic applications .
Biochemical Research
Enzyme Interactions
The compound is used extensively in biochemical research to study enzyme interactions and metabolic pathways. It aids in understanding biological mechanisms and can be pivotal in discovering new therapeutic targets. For instance, researchers have utilized this compound to investigate its effects on specific enzymes involved in metabolic processes .
Organic Synthesis
Versatile Building Block
In organic synthesis, this compound acts as a versatile building block for creating complex molecules efficiently. This capability is crucial for advancing chemical research and developing new synthetic methodologies. The synthesis of various analogues has been reported, showcasing the compound's utility in generating diverse chemical entities with potential biological activities .
Case Study 1: Antituberculosis Screening
A focused library of pyrazolo[1,5-A]pyrimidin derivatives was synthesized and screened for antitubercular activity. The study revealed that certain derivatives exhibited low cytotoxicity while demonstrating significant activity against Mycobacterium tuberculosis, indicating the potential of pyrazolo compounds in treating tuberculosis infections .
Case Study 2: Anticancer Evaluation
In a study assessing the anticancer potential of synthesized pyrazolo-linked glycohybrids, various compounds were tested against breast cancer cell lines. The results indicated that while some compounds showed no activity at lower concentrations, higher concentrations led to notable growth inhibition, warranting further exploration into their mechanisms of action and structural modifications for enhanced efficacy .
Mechanism of Action
The mechanism by which Pyrazolo[1,5-A]pyridin-7-ylmethanamine exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Core Scaffolds
- Pyrazolo[1,5-A]pyridin-7-ylmethanamine : Features a pyridine ring (one nitrogen atom) fused to pyrazole.
- Pyrazolo[1,5-a]pyrimidin-7-amines : Replace pyridine with pyrimidine (two nitrogen atoms in the six-membered ring), enhancing hydrogen-bonding capacity and altering electronic properties. Examples include 2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (), which shows substituent-driven bioactivity .
- Pyrazolo[1,5-a]pyrazines : Replace pyridine with pyrazine (two adjacent nitrogen atoms), further modifying electron distribution and steric effects. For example, (E)-N-((4-Methoxypyrazolo[1,5-a]pyrazin-7-yl)methylene)methanamine exhibits distinct reactivity due to its planar structure .
Table 1: Core Scaffold Comparison
Biological Activity
Pyrazolo[1,5-A]pyridin-7-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine structure. The molecular formula is CHN, and it has a molecular weight of approximately 175.22 g/mol. The presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focused on the synthesis of various analogues demonstrated that certain modifications to the core structure enhanced their efficacy against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. For instance, analogues with specific substituents showed lower minimum inhibitory concentrations (MICs), indicating improved potency against Mtb strains .
Anticancer Potential
The anticancer activity of this compound has been highlighted in several studies. In vitro assays against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that certain derivatives possess potent cytotoxic effects. One study reported that compounds derived from this scaffold inhibited cell proliferation with IC values in the micromolar range .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 15.3 | Induction of apoptosis |
| Compound 2 | A549 | 20.5 | Inhibition of cell cycle progression |
| Compound 3 | HeLa | 12.8 | DNA damage response activation |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. A focused library of analogues was synthesized to evaluate how different substituents affect their antimicrobial and anticancer properties. Key findings include:
- Substituent Effects : Methyl and trifluoromethyl groups at specific positions on the pyrazole ring significantly enhance antimicrobial activity while maintaining low cytotoxicity towards mammalian cells .
- Core Modifications : Alterations to the nitrogen positions in the ring system were found to influence binding affinity to target proteins involved in cancer cell proliferation .
Table 2: Structure-Activity Relationship Summary
| Analogue | Substituent | MIC against Mtb (µg/mL) | Cytotoxicity (HepG2) |
|---|---|---|---|
| P1 | -Me | 0.5 | >100 |
| P2 | -CF | 0.3 | >100 |
| P3 | -Cl | 0.8 | >100 |
Case Study 1: Antitubercular Activity
A focused study identified this compound derivatives as promising candidates for antitubercular therapy. Compounds were tested against Mtb strain H37Rv, revealing that modifications to the core structure led to significant improvements in MIC values compared to existing treatments .
Case Study 2: Anticancer Efficacy
In another investigation, a series of pyrazolo[1,5-A]pyridin derivatives were evaluated for their anticancer properties using various human cancer cell lines. The results demonstrated that specific structural modifications resulted in compounds with enhanced potency and selectivity towards cancer cells over normal cells .
Preparation Methods
Multi-step Synthesis via Pyrazolo[1,5-a]pyrimidine Precursors
One prominent approach involves the initial synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which serve as key intermediates. This method includes:
- Formation of dihydroxy-heterocycles : Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycles with high efficiency (~89%).
- Chlorination and nucleophilic substitution : Chlorination of these intermediates with phosphorus oxychloride produces dichloropyridine derivatives, which are then subjected to nucleophilic substitution with morpholine in the presence of potassium carbonate, yielding compounds with yields up to 94%.
- Further functionalization : Additional steps involve reactions with benzyl alcohol, ethyl bromoacetate, and hydrazine to generate complex intermediates, such as aminopyrazoles, which are precursors for the target compound.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + diethyl malonate | Sodium ethanolate, reflux | 89% | Formation of dihydroxy-heterocycle |
| 2 | Chlorination with phosphorus oxychloride | Room temperature | 61% | Formation of dichloropyridine |
| 3 | Nucleophilic substitution with morpholine | Room temperature | 94% | Produces substituted pyrimidines |
Cross-Dehydrogenative Coupling (CDC) Strategy
Recent advances demonstrate the utility of CDC reactions under catalyst-free, oxidative conditions for constructing the core structure:
Reaction of N-amino-2-iminopyridines with β-ketoesters and β-diketones : Under oxygen and acetic acid, these substrates undergo oxidative C(sp^3)–C(sp^2) dehydrogenative coupling, forming the pyrazolo[1,5-a]pyridine framework efficiently.
Mechanism : The process involves formal acetic acid-promoted oxidative coupling, followed by dehydrative cyclization, leading to the formation of the fused heterocycle with high atom economy.
| Substrate Type | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| N-Amino-2-iminopyridines + β-ketoesters | Acetic acid, O₂ | 130°C, 18 h | Up to 94% | Catalyst-free, green oxidation |
| N-Amino-2-iminopyridines + β-diketones | Same as above | Same | 79–87% | Versatile for various derivatives |
Specific Preparation of Pyrazolo[1,5-a]pyridine-7-ylmethanamine
While the above methods focus on the heterocyclic core, the final step involves functionalization at the 7-position:
Nucleophilic substitution : The dichloropyridine intermediate can be reacted with methylamine or related amines under mild conditions to introduce the methanamine group at the 7-position, leveraging the reactivity of the chlorine atom at this site.
Alternative route : Direct reduction of the nitrile or ester functionalities in the heterocyclic intermediates can also furnish the methanamine derivative, often employing catalytic hydrogenation or lithium aluminum hydride reduction, respectively.
Research Data Summary
Notes on Optimization and Scope
- The use of molecular oxygen as an oxidant offers an environmentally benign alternative to metal catalysts.
- Acetic acid acts as both solvent and promoter, facilitating oxidative coupling.
- Substrate scope includes various β-ketoesters and β-diketones, allowing structural diversification.
- The key step for the final methanamine functionalization involves nucleophilic substitution or reduction strategies targeting the pyridine ring.
Q & A
Q. Q1. What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of precursors such as pyrazolo[1,5-a]pyrimidine cores or functionalization at position 6. For example:
- Core Synthesis : Cyclize 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines or diazonium salts under reflux conditions in ethanol or DMF .
- Functionalization : React pyrazolo[1,5-a]pyrimidin-7-ols with propargyl bromide in DMF using K₂CO₃ as a base to introduce propargyl groups, which can undergo click chemistry for further derivatization .
- Optimization : Vary solvents (e.g., benzene vs. DMF) and catalysts (e.g., K₂CO₃ vs. triethylamine) to improve yield. For example, silylformamidine in benzene achieves 72% yield for 3-nitro derivatives, while DMF enhances propargylation efficiency .
Q. Table 1: Comparison of Synthetic Methods
Q. Q2. How should researchers resolve contradictions in NMR/HRMS data during characterization?
Methodological Answer: Discrepancies between calculated and observed values in NMR/HRMS often arise from impurities, solvent effects, or tautomerism. For example:
- Case Study : For C₁₃H₁₁N₅O, HRMS showed [M+H]⁺ at 254.1039 (calculated: 254.1042), indicating minor experimental error. Cross-validate with elemental analysis (C: 61.78 vs. 61.65 calc.) to confirm purity .
- Best Practices : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent peaks. For HRMS, average multiple scans and calibrate with internal standards.
Advanced Research Scenarios
Q. Q3. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?
Methodological Answer: SAR studies focus on substituents at positions 3, 5, and 7:
- Position 7 : Substitution with trifluoromethyl groups (e.g., in compound 16) enhances cytotoxicity by improving lipophilicity and target binding .
- Position 3 : Carboxamide groups (e.g., 13a–b) increase solubility and modulate kinase inhibition (e.g., CHK1, PDE-4) .
- Experimental Design : Synthesize analogs with systematic substitutions (e.g., -CF₃, -NH₂, -Br) and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify pharmacophores .
Q. Table 2: Key Biological Activities
| Derivative | Target/Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7-Trifluoromethyl analog | CHK1 inhibition | 0.12 | |
| 3-Carboxamide derivative | PDE-4 inhibition | 0.45 | |
| N,N-Dimethyl-ethane-1,2-diamine analog | Anticancer (MCF-7) | 1.8 |
Q. Q4. What strategies mitigate conflicting results in biological assays (e.g., COX-2 vs. CRF1 antagonism)?
Methodological Answer: Conflicting bioactivity data may arise from off-target effects or assay conditions:
- Case Study : Pyrazolo[1,5-a]pyrimidines show COX-2 inhibition (IC₅₀: 0.2 μM) but also CRF1 antagonism (IC₅₀: 0.15 μM). Use isoform-selective assays (e.g., recombinant enzymes vs. cell-based systems) to clarify target specificity .
- Method : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling) to validate mechanisms .
Q. Q5. How can researchers optimize microwave-assisted vs. conventional heating for synthesizing pyrazolo[1,5-a]pyrimidine libraries?
Methodological Answer: Microwave-assisted organic reactions (MAORs) reduce reaction times from hours to minutes:
- Example : 7-Amino derivatives synthesized via MAORs at 150°C for 10 minutes achieve 85% yield vs. 55% yield in 6 hours under conventional heating .
- Trade-offs : MAORs require specialized equipment but improve reproducibility for scale-up. Document temperature/pressure profiles to ensure safety .
Data Interpretation and Validation
Q. Q6. How should researchers address discrepancies in elemental analysis (e.g., C, H, N % deviations)?
Methodological Answer: Deviations >0.3% indicate impurities or incomplete drying:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
